N-BOC-piperidine-4-carboxylic acid N-BOC-piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 84358-13-4
VCID: VC21538981
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229,28 g/mole

N-BOC-piperidine-4-carboxylic acid

CAS No.: 84358-13-4

VCID: VC21538981

Molecular Formula: C11H19NO4

Molecular Weight: 229,28 g/mole

* For research use only. Not for human or veterinary use.

N-BOC-piperidine-4-carboxylic acid - 84358-13-4

Description

N-BOC-piperidine-4-carboxylic acid, also known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a significant organic compound used extensively in pharmaceutical and biochemical research. It serves as a versatile intermediate in the synthesis of various pharmaceuticals and biochemical materials. This compound is characterized by its tert-butoxycarbonyl (BOC) protection group, which is crucial for protecting the amine functionality during chemical reactions.

Synthesis and Preparation

The synthesis of N-BOC-piperidine-4-carboxylic acid typically involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate (BOC anhydride) in a suitable solvent. This process protects the amine group with a BOC group, which is essential for further chemical transformations.

Synthesis Route

  • Starting Material: Isonipecotic acid

  • Reagent: Di-tert-butyl dicarbonate (BOC anhydride)

  • Solvent: Commonly dichloromethane (DCM)

  • Reaction Conditions: Room temperature, stirring for several hours

The resulting product is then purified using techniques such as column chromatography to achieve high purity.

Applications and Uses

N-BOC-piperidine-4-carboxylic acid is primarily used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of complex molecules, including those used in drug development. For instance, it can be incorporated into dendrimers, which are large, branching molecules used in drug delivery systems. The camptothecin ester of isonipecotic acid, derived from this compound, is installed on triazine dendrimer intermediates to yield cationic and PEGylated targets with comparable activities to free drugs in cell culture .

Role in Solid-Phase Peptide Synthesis

This compound is also utilized in Boc solid-phase peptide synthesis, a method used to synthesize peptides. The BOC protection group is essential for protecting the amino group during peptide elongation steps, ensuring that the peptide chain grows in the correct sequence and orientation.

Research Findings and Computational Studies

Recent computational studies have focused on predicting the effects of polar and non-polar solvents on the electronic properties of N-BOC-piperidine-4-carboxylic acid. These studies employ methods like Hartree-Fock and Density Functional Theory (DFT) to analyze geometrical parameters and vibrational modes of the molecule .

Computational Analysis

  • Method: Hartree-Fock and DFT

  • Objective: To understand solvent effects on electronic properties

  • Outcome: Insights into molecular stability and reactivity in different solvents

Safety and Handling

N-BOC-piperidine-4-carboxylic acid is considered hazardous and requires careful handling. It causes skin irritation and should be stored in a dry, dark place at room temperature. Safety data sheets recommend avoiding its use in food, drug, pesticide, or biocidal products .

Safety Precautions

  • Storage: Dry, dark place at room temperature

  • Handling: Avoid skin contact; use protective equipment

  • Disposal: Follow local regulations for hazardous waste

CAS No. 84358-13-4
Product Name N-BOC-piperidine-4-carboxylic acid
Molecular Formula C11H19NO4
Molecular Weight 229,28 g/mole
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Standard InChIKey JWOHBPPVVDQMKB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Synonyms 84358-13-4;N-Boc-IsonipecoticAcid;1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid;N-BOC-piperidine-4-carboxylicacid;1-Boc-piperidine-4-carboxylicacid;1-Boc-isonipecoticAcid;boc-inp-oh;174316-71-3;1-Boc-4-piperidinecarboxylicacid;boc-isonipecoticacid;boc-inp;1-(tert-Butoxycarbonyl)-4-piperidinecarboxylicacid;1-tert-Butoxycarbonylpiperidine-4-carboxylicacid;1-(tert-Butoxycarbonyl)isonipecoticAcid;1-(1,1-Dimethylethyl)1,4-piperidinedicarboxylicacid;1-[(Tert-Butoxy)Carbonyl]Piperidine-4-CarboxylicAcid;BOC-DL-INP-OH;NSC693924;n-boc-dl-isonipecoticacid;boc-piperidine-4-carboxylicacid;n-boc-piperidyl-4-carboxylicacid;1-(t-butoxycarbonyl)piperidine-4-carboxylicacid;n-tert-butoxycarbonyl-4-piperidinecarboxylicacid;Isonipecoticacid,N-BOCprotected;1-n-boc-4-piperidinecarboxylicacid
PubChem Compound 392871
Last Modified Aug 15 2023

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